Tert-butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate
Overview
Description
Tert-butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate: is an organic compound with the molecular formula C11H12ClFINO2 and a molecular weight of 371.58 g/mol . This compound is characterized by the presence of a tert-butyl carbamate group attached to a phenyl ring substituted with chlorine, fluorine, and iodine atoms. It is commonly used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate typically involves the reaction of 4-chloro-3-fluoro-2-iodoaniline with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (chlorine, fluorine, and iodine) on the phenyl ring. Common reagents for these reactions include and .
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as or to form corresponding oxidized products.
Reduction Reactions: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to form corresponding reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, room temperature, inert atmosphere.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Major Products Formed:
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of oxidized phenyl derivatives.
Reduction: Formation of reduced phenyl derivatives.
Scientific Research Applications
Chemistry: Tert-butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate is used as a building block in organic synthesis. It is employed in the synthesis of complex organic molecules and pharmaceuticals due to its reactivity and stability .
Biology: In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. It is also used in the study of enzyme inhibition and protein-ligand interactions .
Medicine: It is used in the synthesis of drug candidates and in the study of drug-receptor interactions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The presence of halogen atoms on the phenyl ring enhances its binding affinity to target proteins, leading to specific biological effects .
Comparison with Similar Compounds
- Tert-butyl (4-chloro-3-fluoro-2-bromophenyl)carbamate
- Tert-butyl (4-chloro-3-fluoro-2-methylphenyl)carbamate
- Tert-butyl (4-chloro-3-fluoro-2-nitrophenyl)carbamate
Comparison: Tert-butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate is unique due to the presence of an iodine atom, which imparts distinct reactivity and binding properties. Compared to its bromine, methyl, and nitro analogs, the iodine-containing compound exhibits higher reactivity in substitution reactions and stronger binding affinity to molecular targets .
Properties
IUPAC Name |
tert-butyl N-(4-chloro-3-fluoro-2-iodophenyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFINO2/c1-11(2,3)17-10(16)15-7-5-4-6(12)8(13)9(7)14/h4-5H,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJDGCAGOBWPML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)Cl)F)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFINO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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